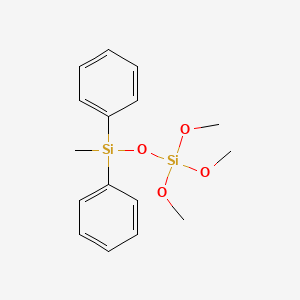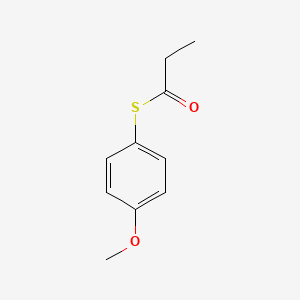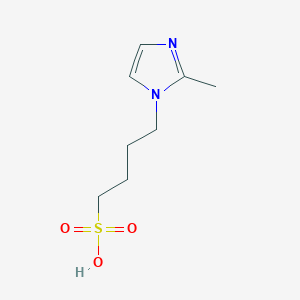
Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)- is a complex organic compound with the following structural formula:
C16H6ClF6N3OS
It contains a benzene ring, amide functional group, and multiple fluorine atoms. This compound exhibits interesting properties due to its unique substitution pattern.
Preparation Methods
Synthetic Routes::
-
Direct Synthesis: : One approach involves the direct synthesis of the compound by reacting 3,5-bis(trifluoromethyl)benzoyl chloride with 5-chloro-4-(trifluoromethyl)-2-thiazolamine. The reaction proceeds under appropriate conditions to form the desired benzamide.
-
Intermediate Approach: : Another method utilizes an intermediate compound, such as 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)amine.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and yield enhancement.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: Benzamide derivatives can undergo nucleophilic substitution reactions at the benzylic position. These reactions can be either SN1 or SN2, depending on the specific compound and conditions.
Free Radical Bromination: The benzylic hydrogen can be replaced by bromine using N-bromosuccinimide (NBS) as a reagent.
Scientific Research Applications
Benzamide, 3,5-bis(trifluoromethyl)-, N-(5-chloro-4-(trifluoromethyl)-2-thiazolyl)- finds applications in various fields:
Agrochemicals: It may serve as a building block for designing novel pesticides and herbicides.
Pharmaceuticals: Researchers explore its potential as a drug scaffold due to its unique substitution pattern and potential biological activity.
Materials Science: Its properties could be harnessed for designing functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it with related benzamide derivatives to understand its distinct features.
Properties
CAS No. |
134880-74-3 |
|---|---|
Molecular Formula |
C13H4ClF9N2OS |
Molecular Weight |
442.69 g/mol |
IUPAC Name |
N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H4ClF9N2OS/c14-8-7(13(21,22)23)24-10(27-8)25-9(26)4-1-5(11(15,16)17)3-6(2-4)12(18,19)20/h1-3H,(H,24,25,26) |
InChI Key |
ISHSAVCUWFOHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NC2=NC(=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



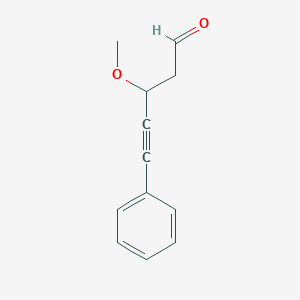
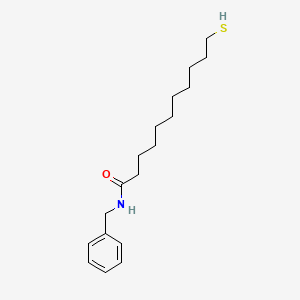
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
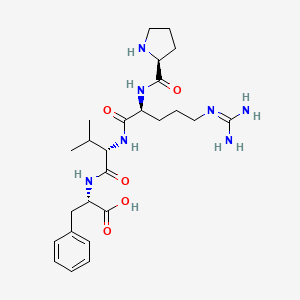
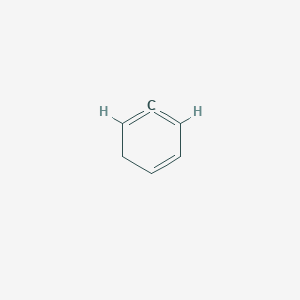
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
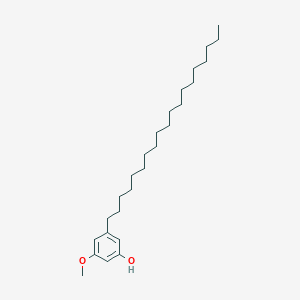
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
